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molecular formula C7H17N B081007 N,N-Diisopropylmethylamine CAS No. 10342-97-9

N,N-Diisopropylmethylamine

Cat. No. B081007
M. Wt: 115.22 g/mol
InChI Key: ISRXMEYARGEVIU-UHFFFAOYSA-N
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Patent
US06855710B2

Procedure details

4.43 g (20 mmol) of 4-nitrobenzenesulphonic acid chloride are added dropwise at 0° C. to a solution of 2.45 g (30 mmol) of dimethylamine-hydrochloride and 6.46 g (50 mmol) of N,N-diisopropyl-N-methylamine in 30 ml of dichloromethane. The mixture is stirred for 18 hours at ambient temperature. Then the reaction solution is washed with water and dilute hydrochloric acid, dried over magnesium sulphate and evaporated to dryness.
Quantity
4.43 g
Type
reactant
Reaction Step One
Quantity
2.45 g
Type
reactant
Reaction Step One
Quantity
6.46 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([S:10](Cl)(=[O:12])=[O:11])=[CH:6][CH:5]=1)([O-:3])=[O:2].Cl.[CH3:15][NH:16][CH3:17].C(N(C(C)C)C)(C)C>ClCCl>[CH3:15][N:16]([CH3:17])[S:10]([C:7]1[CH:8]=[CH:9][C:4]([N+:1]([O-:3])=[O:2])=[CH:5][CH:6]=1)(=[O:12])=[O:11] |f:1.2|

Inputs

Step One
Name
Quantity
4.43 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)S(=O)(=O)Cl
Name
Quantity
2.45 g
Type
reactant
Smiles
Cl.CNC
Name
Quantity
6.46 g
Type
reactant
Smiles
C(C)(C)N(C)C(C)C
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred for 18 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
Then the reaction solution is washed with water and dilute hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
CN(S(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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